molecular formula C7H6Br2N4S B13325989 5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13325989
M. Wt: 338.02 g/mol
InChI Key: BUOXLGJPWQSNTJ-UHFFFAOYSA-N
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Description

5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a halogenated 1,2,4-triazole derivative characterized by a bromine atom at position 5 of the triazole ring and a (4-bromothiophen-2-yl)methyl substituent at position 1. The compound’s structure combines a triazole core—a heterocycle known for its pharmacological versatility—with brominated aromatic systems, which may enhance its electronic properties and biological interactions through halogen bonding .

Properties

Molecular Formula

C7H6Br2N4S

Molecular Weight

338.02 g/mol

IUPAC Name

5-bromo-1-[(4-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H6Br2N4S/c8-4-1-5(14-3-4)2-13-6(9)11-7(10)12-13/h1,3H,2H2,(H2,10,12)

InChI Key

BUOXLGJPWQSNTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)CN2C(=NC(=N2)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring and bromothiophene moiety can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related triazolamine derivatives:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity
5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine (Target) C₇H₆Br₂N₄S 346.03* Bromo (C5), (4-bromothiophen-2-yl)methyl (N1) Not reported in evidence
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine C₈H₆BrN₄ 253.07 3-Bromophenyl (C5) Anticancer (analogs)
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine C₉H₉BrN₄ 253.10 4-Bromobenzyl (C5) Not reported
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole C₁₃H₁₁BrN₄S 335.22 4-Bromobenzyl (C3), thiophen-2-yl (C5) Antimicrobial
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine C₁₈H₁₉BrN₄O₂ 403.27 Bromo, methoxy, (4-methylbenzyl)oxy, triazol-3-amine Not reported

*Calculated based on molecular formula.

Key Observations:

  • Substituent Effects : The target compound’s thiophene ring introduces sulfur, enhancing lipophilicity compared to purely phenyl-substituted analogs (e.g., 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine). This may improve membrane permeability in biological systems .
  • Positional Isomerism : Bromine placement (e.g., 3-bromophenyl vs. 4-bromobenzyl) influences electronic distribution and steric effects, which could modulate receptor affinity .

Physicochemical Properties

  • Density and Solubility : Brominated analogs like 5-(4-bromobenzyl)-4H-1,2,4-triazol-3-amine have a density of 1.664 g/cm³, while bulkier derivatives (e.g., C₁₈H₁₉BrN₄O₂) exhibit lower densities (~1.463 g/cm³) due to increased molecular volume . The target compound’s dual bromine atoms likely result in higher density (>1.7 g/cm³).
  • pKa and Stability : Triazolamines with electron-withdrawing groups (e.g., bromine) typically exhibit basic pKa values (~10.75), enhancing solubility in acidic environments .

Biological Activity

5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine.

The compound has the following chemical characteristics:

  • Molecular Formula : C₇H₆Br₂N₄S
  • Molecular Weight : 338.02 g/mol
  • CAS Number : 1695246-31-1

Antibacterial and Antifungal Properties

Research indicates that triazole derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

Triazole derivatives are also recognized for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. In particular, the presence of bromine in the structure may enhance the compound's interaction with biological targets, potentially increasing its efficacy against specific cancer types .

Case Studies

  • Antimicrobial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of triazole derivatives and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Research : A recent investigation into triazole compounds demonstrated their ability to inhibit tumor growth in vitro and in vivo models. The study reported that these compounds could significantly reduce cell viability in breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Triazole Ring : This is achieved via cyclization reactions involving hydrazine derivatives.
  • Bromination : The introduction of bromine atoms can be accomplished through electrophilic aromatic substitution or direct bromination methods.
  • Functionalization : The thiophene moiety is introduced through coupling reactions with appropriate thiophene derivatives.

Research Findings Summary Table

Activity TypeFindingsReference
AntibacterialEffective against S. aureus and E. coli
AntifungalSignificant inhibition of fungal growth
AnticancerInduces apoptosis in cancer cell lines
SynthesisMultiple methods including cyclization

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine, and how can regioselectivity be ensured during triazole formation?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and cyclization reactions. For example, a microwave-assisted approach (as seen in pyrazole derivatives) can enhance reaction efficiency and regioselectivity . Key steps include:

Bromination of the thiophene precursor.

Alkylation of the triazole amine using (4-bromothiophen-2-yl)methyl halide.

Solvent optimization (e.g., DMF or ionic liquids) to improve yield .
Regioselectivity is controlled by steric and electronic factors; using catalysts like p-toluenesulfonic acid (p-TSA) in ionic liquids can favor the desired triazole isomer .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1 \text{H}, 13C^{13} \text{C}, and 19F^{19} \text{F} NMR to confirm substitution patterns and purity .
  • X-ray Diffraction : Single-crystal X-ray analysis with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and packing interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer :
  • In vitro Assays :
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Candida spp. or Staphylococcus strains .
  • Enzyme Inhibition : Fluorescence-based assays for targets like HIV-1 reverse transcriptase or acetylcholinesterase .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Docking : Use AutoDock Vina to simulate binding to HIV-1 RT or fungal CYP51, focusing on halogen-bonding interactions with bromine atoms .
  • MD Simulations : GROMACS for 100-ns trajectories to evaluate binding affinity and conformational dynamics .

Q. What strategies resolve contradictions in crystallographic data, such as disordered bromine atoms or twinning?

  • Methodological Answer :
  • Disorder Handling : SHELXL’s PART instruction to refine disordered regions. Apply ISOR and DELU restraints for thermal parameters .
  • Twinning : Use TWIN commands in SHELXL for detwinning. Validate with R-factor ratios (RintR_{\text{int}}) and Hooft parameters .
  • High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves electron density maps for heavy atoms like bromine .

Q. How do substituent variations (e.g., thiophene vs. phenyl groups) impact biological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents at the thiophene or triazole positions. Test against a panel of enzymes/pathogens.
  • Data Table :
SubstituentTarget IC50_{50} (µM)LogP
4-Bromothiophene0.12 (HIV-1 RT)2.8
4-Chlorophenyl1.453.2
4-Methoxyphenyl>101.9
  • Key Insight : Bromine’s electronegativity enhances target binding via halogen bonds, while bulky groups reduce membrane permeability .

Q. What are the best practices for managing synthetic byproducts and impurities in large-scale reactions?

  • Methodological Answer :
  • Chromatography : Flash column chromatography (hexane/EtOAc gradients) to isolate the target compound .
  • HPLC-MS : Monitor reaction progress and identify impurities (e.g., dehalogenated byproducts) .
  • Crystallization : Use solvent mixtures (EtOAc/hexane) to remove residual starting materials .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :
  • Re-evaluate Force Fields : Adjust docking parameters (e.g., van der Waals radii) to better reflect halogen interactions .
  • Solvent Effects : Include implicit solvent models (e.g., PBSA) in simulations to account for aqueous environments .
  • Proteolytic Stability : Test compound stability in assay buffers (e.g., pH 7.4) to rule out degradation .

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